molecular formula C25H33N3O3 B2430252 N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954006-47-4

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2430252
CAS No.: 954006-47-4
M. Wt: 423.557
InChI Key: RLPAASODCTZIPH-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic oxalamide derivative characterized by a mesityl group at the N1 position and a 4-(2-phenylmorpholino)butyl chain at the N2 position. Oxalamides are a class of compounds with a central N-C(O)-C(O)-N core that exhibit diverse biological activities and are of significant interest in medicinal chemistry and chemical biology research . The structural features of this compound are key to its function: the mesityl (2,4,6-trimethylphenyl) group provides steric bulk and influences binding affinity, while the 4-(2-phenylmorpholino)butyl substituent incorporates a morpholino moiety known to enhance solubility and modulate pharmacokinetic properties . Compounds within this structural class have demonstrated potential in various research areas, including enzyme inhibition (e.g., acting as soluble epoxide hydrolase inhibitors) and as tools for studying cellular signaling processes . The flexible oxalamide scaffold allows for tailored modifications to optimize properties such as target specificity, metabolic stability, and membrane permeability . This product is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use . Researchers are encouraged to consult the safety data sheet and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-18-15-19(2)23(20(3)16-18)27-25(30)24(29)26-11-7-8-12-28-13-14-31-22(17-28)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAASODCTZIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the mesityl and phenylmorpholino intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling and metabolic pathways.

Comparison with Similar Compounds

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can be compared with other similar compounds, such as:

    N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide: This compound shares a similar oxalamide linkage but differs in the substituents attached to the oxalamide core.

    This compound analogs: These compounds have variations in the mesityl or phenylmorpholino groups, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Q & A

Q. What are the critical steps in synthesizing N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the phenylmorpholino intermediate via nucleophilic substitution or coupling reactions, often using morpholine derivatives and aryl halides under reflux conditions .
  • Step 2 : Introduction of the mesityl group through amidation or alkylation, requiring anhydrous solvents (e.g., DMF) and coupling agents like DCC/HOBt to activate carboxylic acid groups .
  • Purification : Chromatography (HPLC or column chromatography) is critical for isolating intermediates and final products, with mobile phases optimized based on polarity differences .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholino and mesityl moieties .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns, ensuring no unintended byproducts (e.g., dimerization) .
  • IR Spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}) and absence of unreacted starting materials .

Advanced Research Questions

Q. How does alkyl chain length (e.g., butyl vs. propyl) in analogous oxalamides influence biological activity?

Comparative studies show:

  • Butyl chains enhance lipophilicity, improving membrane permeability and target engagement (e.g., enzyme inhibition) compared to shorter chains .
  • Propyl analogs exhibit reduced cytotoxicity in certain cell lines, suggesting steric hindrance or metabolic stability trade-offs .
  • Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC50_{50} measurements) paired with logP calculations are recommended .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450 oxidation) that reduce in vivo efficacy .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation improves bioavailability, addressing discrepancies caused by poor solubility .
  • Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic modeling to align in vitro IC50_{50} values with achievable plasma concentrations .

Q. What reaction conditions favor selective functionalization of the morpholino group without compromising the oxalamide core?

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions by stabilizing transition states during morpholino modifications .
  • Catalysts : Pd-mediated cross-coupling or organocatalysts enable regioselective aryl substitutions on the morpholino ring .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of the oxalamide bond during reactions .

Data Analysis and Optimization

Q. How can researchers validate target engagement in enzyme inhibition studies?

  • Biochemical Assays : Use fluorescence polarization or SPR to measure binding affinity (KdK_d) and correlate with inhibitory activity .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., N1-mesityl-N2-ethyloxalamide) to rule off-target effects .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes and guide lead optimization .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Docking Simulations : Software like AutoDock Vina models interactions with active sites, prioritizing modifications for enhanced affinity .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify residues critical for sustained inhibition .
  • QSAR Models : Train algorithms on datasets of analogous oxalamides to predict ADMET properties and guide synthetic prioritization .

Comparative and Mechanistic Studies

Q. How does the mesityl group enhance bioactivity compared to other aryl substituents?

  • Steric Shielding : The mesityl group’s bulkiness protects the oxalamide core from enzymatic degradation, prolonging half-life in biological systems .
  • Electron Effects : Electron-donating methyl groups on the mesityl ring enhance π-π stacking with aromatic residues in target proteins .
  • Evidence : Analog studies show mesityl-containing compounds exhibit 3–5× higher potency than phenyl or tolyl variants in kinase inhibition assays .

Q. What mechanisms underlie the compound’s cytotoxicity in cancer cell lines?

  • Apoptosis Induction : Caspase-3/7 activation and PARP cleavage confirmed via Western blotting .
  • Cell Cycle Arrest : Flow cytometry reveals G1/S phase blockade in treated cells, linked to CDK4/6 inhibition .
  • Mitochondrial Dysfunction : JC-1 staining shows loss of membrane potential, indicating intrinsic apoptotic pathway activation .

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